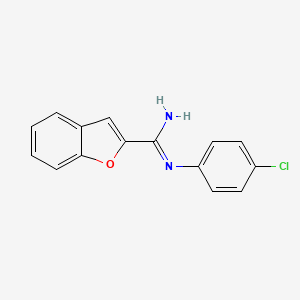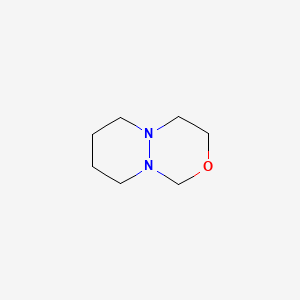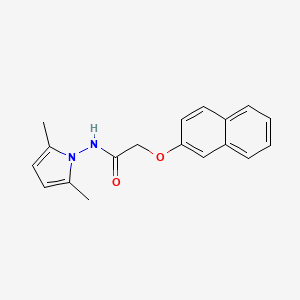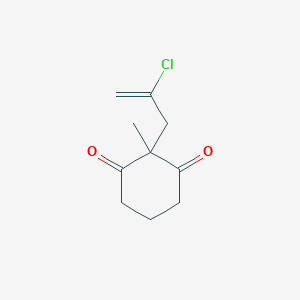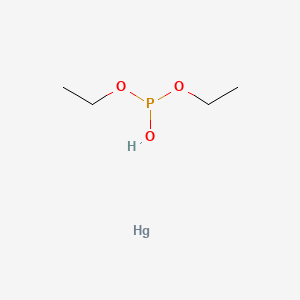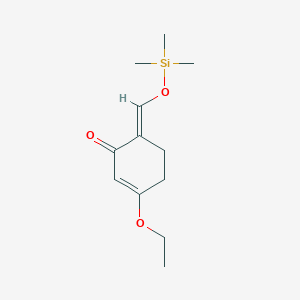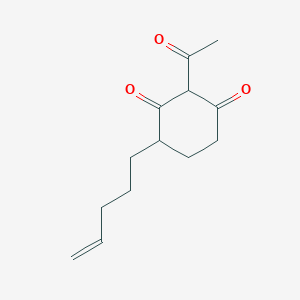
2-Acetyl-4-(pent-4-en-1-yl)cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-4-(pent-4-en-1-yl)cyclohexane-1,3-dione is a chemical compound with a unique structure that includes a cyclohexane ring substituted with an acetyl group and a pent-4-en-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-(pent-4-en-1-yl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with an appropriate acetylating agent and a pent-4-en-1-yl halide. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of the cyclohexane-1,3-dione, followed by nucleophilic substitution with the acetylating agent and the pent-4-en-1-yl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Acetyl-4-(pent-4-en-1-yl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and pent-4-en-1-yl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学研究应用
2-Acetyl-4-(pent-4-en-1-yl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products.
作用机制
The mechanism by which 2-Acetyl-4-(pent-4-en-1-yl)cyclohexane-1,3-dione exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione: This compound has a similar structure but with a triple bond in the pentyl group.
Cyclohexane-1,3-dione derivatives: Various derivatives of cyclohexane-1,3-dione with different substituents are also similar in structure.
Uniqueness
2-Acetyl-4-(pent-4-en-1-yl)cyclohexane-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industrial applications.
属性
CAS 编号 |
71687-24-6 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC 名称 |
2-acetyl-4-pent-4-enylcyclohexane-1,3-dione |
InChI |
InChI=1S/C13H18O3/c1-3-4-5-6-10-7-8-11(15)12(9(2)14)13(10)16/h3,10,12H,1,4-8H2,2H3 |
InChI 键 |
BGTBNVFMOJBHGR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1C(=O)CCC(C1=O)CCCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Naphthalenecarboxylic acid, 4-[(2,3-dichlorophenyl)azo]-3-hydroxy-](/img/structure/B14454069.png)
![1,3-Bis[methyl(phenyl)amino]propan-2-ol](/img/structure/B14454075.png)
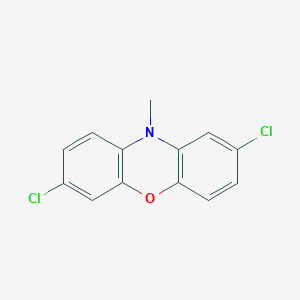
![N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14454098.png)


![Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate](/img/structure/B14454120.png)

